5-Bromo-3-ethyl-2-fluoropyridine

Description

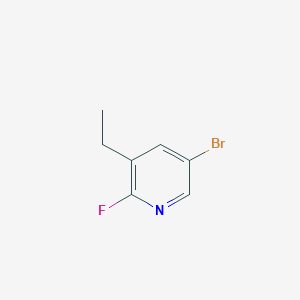

5-Bromo-3-ethyl-2-fluoropyridine is a halogenated pyridine derivative with a bromine atom at the 5-position, an ethyl group at the 3-position, and a fluorine atom at the 2-position (Figure 1). This compound is of significant interest in medicinal and agrochemical synthesis due to its reactive halogen substituents (Br and F), which serve as handles for further functionalization.

Properties

Molecular Formula |

C7H7BrFN |

|---|---|

Molecular Weight |

204.04 g/mol |

IUPAC Name |

5-bromo-3-ethyl-2-fluoropyridine |

InChI |

InChI=1S/C7H7BrFN/c1-2-5-3-6(8)4-10-7(5)9/h3-4H,2H2,1H3 |

InChI Key |

SBSPQYCUMDCRGE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N=CC(=C1)Br)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing fluorinated pyridines is through the nucleophilic substitution of a nitro group by fluorine, followed by the addition of bromine and ethyl groups . The reaction conditions often involve the use of sodium nitrite (NaNO2) in hydrofluoric acid (HF) for the fluorination step, followed by bromination and ethylation under controlled conditions.

Industrial Production Methods

Industrial production of 5-Bromo-3-ethyl-2-fluoropyridine may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-ethyl-2-fluoropyridine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other functional groups.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium nitrite (NaNO2) in hydrofluoric acid (HF) for fluorination.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a suitable catalyst.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Amines: Formed through reduction reactions.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-3-ethyl-2-fluoropyridine serves as an important building block in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential as:

- Antibacterial Agents : Compounds derived from this structure have shown promising antibacterial activity against gram-positive bacteria, as evidenced by studies evaluating their minimum inhibitory concentrations (MICs) .

- Enzyme Inhibitors : The compound has been investigated for its ability to inhibit specific enzymes, which is crucial for drug development targeting metabolic pathways .

Organic Synthesis

In organic chemistry, this compound is utilized as an intermediate in the synthesis of more complex molecules. It can participate in various reactions such as:

- Cross-Coupling Reactions : Its halogen substituents allow for cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for constructing larger organic frameworks.

- Functionalization : The compound can undergo functionalization reactions that modify its structure to yield derivatives with enhanced biological activities or improved pharmacokinetic properties .

Data Table: Applications Overview

| Application Area | Specific Use Case | Reference |

|---|---|---|

| Medicinal Chemistry | Antibacterial agents | |

| Enzyme inhibitors | ||

| Organic Synthesis | Intermediate in complex molecule synthesis | |

| Cross-coupling reactions |

Case Study 1: Antibacterial Activity

A study conducted on derivatives of this compound demonstrated significant antibacterial properties against several strains including Staphylococcus aureus and Enterococcus faecalis. The MIC values indicated that certain derivatives were more effective than traditional antibiotics, suggesting their potential use in treating resistant infections .

Case Study 2: Enzyme Inhibition

Research highlighted the compound's role as an enzyme inhibitor. In biochemical assays, it was shown to effectively inhibit specific enzymes involved in metabolic pathways, providing insights into its mechanism of action and potential therapeutic applications .

Mechanism of Action

The mechanism of action of 5-Bromo-3-ethyl-2-fluoropyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, leading to improved efficacy in its intended application .

Comparison with Similar Compounds

Table 1: Structural Analogs and Similarity Scores

*Similarity scores (0–1) are derived from structural comparisons in and .

The ethyl group in the target compound distinguishes it from analogs with smaller substituents (e.g., methoxy or methyl), likely increasing steric hindrance and reducing nucleophilic attack at the 3-position. Fluorine’s strong electron-withdrawing effect at the 2-position may direct electrophilic substitution to the 4- or 6-positions, similar to trends observed in 5-bromo-2-chloro-3-fluoropyridine .

Reactivity Patterns

Halogen Reactivity

- Bromine vs. Chlorine/Fluorine : In 5-bromo-2-chloro-3-fluoropyridine, bromine is preferentially substituted under palladium-catalyzed amination, while chlorine reacts under neat conditions without catalysis . By analogy, bromine in this compound is expected to undergo cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) more readily than fluorine.

- Fluorine Substitution : Fluorine in 2-position may participate in SNAr reactions under harsh conditions (e.g., strong nucleophiles, high temperatures), as seen in the synthesis of dihalo adducts from 5-bromo-2-chloro-3-fluoropyridine .

Steric and Electronic Effects

Ethyl’s electron-donating nature may also slightly counteract the electron-withdrawing effects of adjacent halogens, altering regioselectivity in electrophilic substitutions.

Physicochemical Properties

While direct data on this compound is unavailable, inferences can be made from analogs:

- Lipophilicity: The ethyl group increases logP compared to methoxy or amino-substituted derivatives (e.g., 5-bromo-3-methoxypyridin-2-amine), enhancing membrane permeability in biological systems.

- Solubility : Fluorine and bromine reduce aqueous solubility, but the ethyl group may further decrease polarity, necessitating organic solvents for reactions .

Biological Activity

5-Bromo-3-ethyl-2-fluoropyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a bromine atom at the 5-position, an ethyl group at the 3-position, and a fluorine atom at the 2-position of the pyridine ring. This unique arrangement contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can act as an inhibitor by binding to the active sites of enzymes, thereby blocking their activity. The presence of bromine and fluorine enhances binding affinity and selectivity for these targets, influencing biochemical pathways significantly .

- Receptor Binding : Due to its structural similarity to biologically active molecules, it is utilized in studies examining receptor interactions, which may lead to the development of new therapeutic agents .

Biological Activity Data

The following table summarizes some key biological activities reported for this compound and related compounds:

| Activity | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Antiviral (against measles virus) | pMIC50 = 7.8 | |

| Antibacterial | MIC = 0.25 - 4 µg/mL | |

| Enzyme inhibition | Varies by target |

Case Studies

- Antiviral Activity : In a study evaluating various pyridine derivatives, this compound exhibited significant antiviral activity against measles virus. The compound's structure allowed for enhanced interaction with viral targets, leading to effective inhibition of viral replication .

- Antibacterial Evaluation : A recent study tested several derivatives including this compound against bacterial strains. The compound demonstrated potent antibacterial properties with MIC values ranging from 0.25 to 4 µg/mL, suggesting its potential as a lead compound for antibiotic development .

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological activity of halogenated pyridine derivatives:

- Fragment-Based Drug Discovery (FBDD) : The compound has been explored in FBDD approaches where small fragments are utilized to identify potential drug candidates. Variations in substitution patterns have shown significant impacts on binding affinities and biological activities .

- Structure–Activity Relationship (SAR) : Studies indicate that minor modifications in the structure can lead to substantial changes in biological activity. For example, altering the position or type of halogen substituent can enhance or diminish enzyme inhibition effects .

Q & A

How can researchers optimize the synthesis of 5-Bromo-3-ethyl-2-fluoropyridine while minimizing competing halogenation pathways?

Methodological Answer:

Synthesis optimization requires addressing steric and electronic effects from substituents. For bromination, use regioselective catalysts like N-bromosuccinimide (NBS) under controlled temperatures (e.g., 0–25°C) to avoid over-bromination . Fluorination can be achieved via halogen-exchange reactions using KF in polar aprotic solvents (e.g., DMF) at 120–150°C . Monitor reaction progress with thin-layer chromatography (TLC) and purify intermediates via column chromatography. For the ethyl group, introduce it early via alkylation of pyridine precursors to reduce steric hindrance during subsequent steps.

Key Variables Table:

| Step | Reagent/Condition | Purpose |

|---|---|---|

| Bromination | NBS, 0–25°C | Regioselective Br addition |

| Fluorination | KF, DMF, 120°C | F substitution via SNAr mechanism |

| Alkylation | Ethyl iodide, NaH | Early introduction of ethyl group |

What advanced spectroscopic and crystallographic techniques are critical for resolving structural ambiguities in this compound derivatives?

Methodological Answer:

- NMR Spectroscopy: Use NMR to confirm fluorination (δ ~ -60 to -120 ppm) and NMR to distinguish ethyl carbons (δ ~10–15 ppm for CH3, δ ~25–35 ppm for CH2) .

- X-ray Crystallography: Employ SHELXL for refinement, particularly for resolving steric clashes from the ethyl group. Collect high-resolution data (≤ 0.8 Å) and validate using R-factor convergence (R1 < 5%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.